molecular formula C12H15N3 B1638462 Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine CAS No. 474448-87-8

Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine

Cat. No. B1638462
M. Wt: 201.27 g/mol
InChI Key: YKRXJFHSEYGWQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine” is a complex organic compound. It likely contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a benzyl group, which is a phenyl group attached to a CH2 group .


Molecular Structure Analysis

The molecular structure of “Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine” likely involves an imidazole ring and a benzyl group. The exact structure would depend on the positions of these groups and any additional functional groups .

Scientific Research Applications

Palladium and Platinum Complexes

  • Palladium(II) and platinum(II) complexes containing benzimidazole ligands, including derivatives of Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine, have been synthesized and studied for their potential as anticancer compounds. These complexes show activity against breast cancer (MCF-7), Colon Carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2) comparable to cis-platin (Ghani & Mansour, 2011).

Green Synthesis of Imidazoles

  • A Brønsted acidic ionic liquid has been utilized as a catalyst for the green, one-pot, solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles, demonstrating the versatility of Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine in synthesizing heterocyclic compounds (Davoodnia et al., 2010).

Oxidative Aminocarbonylation-Heterocyclization

  • A novel carbonylative approach to synthesize functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles, showcasing the use of Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine in complex molecular constructions via oxidative aminocarbonylation of related compounds (Veltri et al., 2018).

properties

IUPAC Name

N-[(1-methylimidazol-2-yl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-15-8-7-14-12(15)10-13-9-11-5-3-2-4-6-11/h2-8,13H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRXJFHSEYGWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine
Reactant of Route 2
Reactant of Route 2
Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine
Reactant of Route 3
Reactant of Route 3
Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine
Reactant of Route 4
Reactant of Route 4
Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine
Reactant of Route 5
Reactant of Route 5
Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine
Reactant of Route 6
Reactant of Route 6
Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.